An In-depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-4-carboxylic acid is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique molecular architecture, featuring a pyrimidine core substituted with a chlorine atom and a carboxylic acid group, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Chloropyrimidine-4-carboxylic acid, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
2-Chloropyrimidine-4-carboxylic acid is typically a yellow to light brown or brown solid.[3] It is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | [3][4] |
| Molecular Weight | 158.54 g/mol | [3][4] |
| CAS Number | 149849-92-3 | [3][4] |
| Appearance | Yellow to light brown or brown solid | [3] |
| Melting Point | 147.2 - 151.4 °C | [3] |
| Boiling Point (Predicted) | 411.4 ± 18.0 °C | [3] |
| pKa (Predicted) | 2.44 ± 0.10 | [3][5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Spectroscopic Properties
Detailed experimental spectra for 2-Chloropyrimidine-4-carboxylic acid are not widely available in the public domain. However, based on the known structure and the spectroscopic characteristics of similar compounds, the following spectral data can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 160-185 ppm). The four carbon atoms of the pyrimidine ring will have distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloropyrimidine-4-carboxylic acid would be characterized by:
-
A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carbonyl group, expected around 1700-1730 cm⁻¹.
-
C-Cl stretching vibrations, which are typically found in the fingerprint region.
-
C=N and C=C stretching vibrations from the pyrimidine ring.
Mass Spectrometry (MS)
The mass spectrum (e.g., by electrospray ionization, ESI) would show the molecular ion peak [M-H]⁻ or [M+H]⁺. Common fragmentation patterns for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[6][7]
Synthesis and Reactivity
Synthesis
Another potential synthetic pathway is the hydrolysis of ethyl 2-chloropyrimidine-4-carboxylate. This ester can be synthesized from commercially available starting materials.[8][9][10]
Below is a generalized workflow for the synthesis of 2-Chloropyrimidine-4-carboxylic acid.
Caption: General synthetic workflow for 2-Chloropyrimidine-4-carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 2-chloropyrimidine-4-carboxylate (General Procedure)
-
Dissolve ethyl 2-chloropyrimidine-4-carboxylate in a suitable solvent mixture, such as aqueous ethanol.
-
Add a stoichiometric amount of a base, for example, sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent.
Reactivity
The reactivity of 2-Chloropyrimidine-4-carboxylic acid is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and carboxyl substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at this position, making it a key feature for its utility in synthesis.[11]
The carboxylic acid group can undergo typical reactions of this functional group, such as esterification, amidation, and reduction.
Applications in Drug Discovery
2-Chloropyrimidine-4-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is used in the preparation of oxazolopyrimidine ketoamides, which have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[3]
Role as a Precursor to TRPA1 Antagonists
The TRPA1 ion channel is a non-selective cation channel expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory conditions.[3] Antagonists of the TRPA1 channel are therefore of significant interest as potential therapeutic agents for a range of conditions including pain, itching, inflammation, asthma, and cough.[3] 2-Chloropyrimidine-4-carboxylic acid provides the core scaffold onto which further chemical modifications are made to generate these potent TRPA1 antagonists.
TRPA1 Signaling Pathway
The activation of the TRPA1 channel by various noxious stimuli leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a signaling cascade. This ultimately results in the sensation of pain and the release of pro-inflammatory neuropeptides. TRPA1 antagonists block this channel, thereby inhibiting the downstream signaling events.
Caption: Simplified TRPA1 signaling pathway and the inhibitory action of antagonists.
Safety and Handling
2-Chloropyrimidine-4-carboxylic acid is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[12]
Conclusion
2-Chloropyrimidine-4-carboxylic acid is a chemical intermediate of significant value in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly the susceptibility of the 2-chloro position to nucleophilic substitution, make it an ideal scaffold for the synthesis of complex, biologically active molecules. Its role as a precursor to potent TRPA1 antagonists highlights its importance in the ongoing search for novel therapeutics for pain and inflammatory conditions. Further research into the synthesis and applications of this compound is likely to yield new and valuable discoveries in the field of drug development.
References
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- 2. RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06314K [pubs.rsc.org]
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- 4. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. GCMS Section 6.12 [people.whitman.edu]
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- 11. View of Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives [hgs.osi.lv]
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